molecular formula C8H11BrN2 B2947510 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine CAS No. 1369781-97-4

5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine

Cat. No.: B2947510
CAS No.: 1369781-97-4
M. Wt: 215.094
InChI Key: VDWGNHXTMNHNNT-UHFFFAOYSA-N
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Description

5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine: This compound is characterized by the presence of a bromine atom and two dimethylamine groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-n,1-n-dimethylbenzene-1,3-diamine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives.

    Reduction Reactions: Reduction of the nitro groups can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines and other reduced forms.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology and Medicine: Its derivatives have been studied for their antimicrobial and anticancer properties.

Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with specific properties. It is also employed in the production of dyes and pigments.

Comparison with Similar Compounds

    1-Bromo-3,5-dimethylbenzene: Similar structure but lacks the amine groups.

    5-Bromo-N1,N1-dimethylbenzene-1,2-diamine: Similar but with different substitution pattern on the benzene ring.

Uniqueness: 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine is unique due to the presence of both bromine and dimethylamine groups, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

IUPAC Name

5-bromo-3-N,3-N-dimethylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGNHXTMNHNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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